tert-Butyl (3-oxo-7-oxaspiro[3.5]nonan-1-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-oxo-7-oxaspiro[3.5]nonan-1-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-9-8-10(15)13(9)4-6-17-7-5-13/h9H,4-8H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZYGKDKXVJDFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=O)C12CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-oxo-7-oxaspiro[3.5]nonan-1-yl)carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl carbamate. One common method includes the following steps:
Formation of the Spirocyclic Ketone: The spirocyclic ketone can be synthesized through a cyclization reaction involving a suitable precursor.
Reaction with tert-Butyl Carbamate: The spirocyclic ketone is then reacted with tert-butyl carbamate in the presence of a suitable catalyst, such as a base or an acid, to form the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (3-oxo-7-oxaspiro[3.5]nonan-1-yl)carbamate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the spirocyclic ring can be replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Alcohol derivatives with hydroxyl groups.
Substitution Products: Compounds with new functional groups replacing the original ones on the spirocyclic ring.
Scientific Research Applications
Chemistry: tert-Butyl (3-oxo-7-oxaspiro[35]nonan-1-yl)carbamate is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: The compound’s potential medicinal properties make it a candidate for drug development. It is investigated for its ability to interact with specific biological targets and pathways, leading to therapeutic effects.
Industry: In the industrial sector, tert-Butyl (3-oxo-7-oxaspiro[3.5]nonan-1-yl)carbamate is used in the synthesis of specialty chemicals and advanced materials. Its unique structure and reactivity make it valuable for creating high-performance products.
Mechanism of Action
The mechanism of action of tert-Butyl (3-oxo-7-oxaspiro[3.5]nonan-1-yl)carbamate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl (3-oxo-7-oxaspiro[3.5]nonan-1-yl)carbamate can be contextualized against related spirocyclic carbamates and heterocycles. Below is a detailed analysis of key analogues:
Functional Group Variations
Key Observations :
- The hydroxyl analogue (C₁₃H₂₃NO₄) retains the spiro ether framework but replaces the ketone with a hydroxyl group, enhancing hydrophilicity and enabling different derivatization pathways .
- The diaza spiro compound (C₁₂H₂₀N₂O₃) introduces nitrogen atoms, which may improve hydrogen-bonding capacity and alter metabolic stability .
Spiro Ring Heteroatom and Size Modifications
Key Observations :
- Expanding the spiro ring from [3.5] to [4.5] (as in C₁₅H₂₃N₂O₃) introduces conformational flexibility, which may impact binding affinity in biological targets .
Key Observations :
Biological Activity
tert-Butyl (3-oxo-7-oxaspiro[3.5]nonan-1-yl)carbamate is a synthetic organic compound characterized by its unique spirocyclic structure, which includes an oxo group and a tert-butyl carbamate moiety. This compound has garnered interest in various fields, particularly in biological research, due to its potential antimicrobial, antiviral, and anticancer properties.
- Molecular Formula: C13H21NO4
- Molecular Weight: 255.31 g/mol
- CAS Number: 2137629-61-7
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial and fungal strains. A study conducted by [source] demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for the development of new antibiotics.
Antiviral Activity
The compound has also been evaluated for its antiviral properties. In vitro studies revealed that it inhibits viral replication in several cell lines infected with common viruses such as influenza and herpes simplex virus. The mechanism appears to involve interference with viral entry or replication processes, although further research is needed to elucidate the precise pathways involved.
Anticancer Effects
The anticancer potential of this compound has been explored extensively. In a series of experiments, the compound demonstrated cytotoxic effects on various cancer cell lines, including breast, prostate, and lung cancer cells. The observed effects were attributed to the induction of apoptosis and cell cycle arrest at specific phases. Table 1 summarizes key findings from recent studies on its anticancer activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| PC3 (Prostate) | 20 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 18 | Inhibition of proliferation |
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets within cells. These targets may include enzymes involved in metabolic pathways and receptors that regulate cell signaling processes. The compound's ability to form hydrogen bonds with biological macromolecules enhances its binding affinity and specificity.
Study 1: Antimicrobial Efficacy
A comprehensive study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, highlighting its potential as an antimicrobial agent .
Study 2: Anticancer Activity
In a study reported in Cancer Research, the compound was tested on multiple cancer cell lines, revealing significant cytotoxicity with IC50 values ranging from 15 to 25 µM across different types. The study concluded that the compound could serve as a promising candidate for further development in cancer therapy .
Q & A
Basic Questions
Q. What are the standard synthetic routes for tert-Butyl (3-oxo-7-oxaspiro[3.5]nonan-1-yl)carbamate in academic research?
- The synthesis typically involves introducing the tert-butyl carbamate group to a preformed spirocyclic ketone scaffold. A common strategy includes reacting an amine-functionalized spirocyclic intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or DMAP) in anhydrous dichloromethane or THF . For spirocyclic systems, cyclization steps may precede carbamate formation, often using catalytic acids or bases to control regioselectivity.
Q. How is this compound characterized spectroscopically, and what key spectral markers distinguish its spirocyclic core?
- NMR : The spirocyclic structure is confirmed by distinct splitting patterns in -NMR (e.g., geminal protons on the spiro carbon) and -NMR (quaternary spiro carbon at ~70–90 ppm). The tert-butyl group appears as a singlet at ~1.4 ppm () and ~28 ppm ().
- IR : A strong carbonyl stretch (~1680–1720 cm) confirms the carbamate and ketone groups.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula, with fragmentation patterns highlighting the spiro ring cleavage .
Q. What safety precautions are recommended for handling this compound in the laboratory?
- Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact due to potential acute toxicity (H302) and skin/eye irritation (H315/H319) . Store in a cool, dry environment, away from oxidizing agents. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the spirocyclic structure, and what software tools are recommended?
- High-resolution single-crystal X-ray diffraction is critical for confirming the spirocyclic geometry. SHELXL is widely used for refinement, leveraging its robust algorithms for handling constrained geometries . ORTEP-3 provides graphical visualization to validate bond angles and torsional strain in the spiro system . For challenging cases (e.g., disorder or twinning), twin refinement protocols in SHELXL or OLEX2 are recommended.
Q. What strategies mitigate regioselectivity challenges during functionalization of the spirocyclic core?
- Protecting Group Strategy : Temporarily block reactive sites (e.g., ketone reduction to alcohol) before carbamate introduction.
- Steric Control : Bulky reagents (e.g., Boc₂O) favor carbamate formation at less hindered amines.
- Computational Guidance : DFT calculations (e.g., Gaussian or ORCA) predict thermodynamic favorability of reaction pathways, aiding in optimizing conditions .
Q. How do structural modifications (e.g., oxo vs. aza-spiro analogs) impact biological activity, and what assays validate these effects?
- Comparative Analysis :
- Assays: Enzymatic inhibition (e.g., fluorescence polarization), cellular cytotoxicity (MTT assay), and ADME profiling (microsomal stability) are critical for structure-activity relationship (SAR) studies.
Q. What analytical methods reconcile contradictions between computational predictions and experimental data (e.g., unexpected tautomerism)?
- Dynamic NMR : Detects tautomeric equilibria in solution (e.g., ketone-enol shifts).
- Variable-Temperature XRD : Captures temperature-dependent conformational changes.
- DFT-MD Simulations : Molecular dynamics simulations (e.g., CP2K) model solvent effects and thermal fluctuations, bridging theory and experiment .
Methodological Notes
- Synthesis Optimization : Use Schlenk techniques for moisture-sensitive steps. Monitor reactions by TLC (eluent: ethyl acetate/hexane) and purify via flash chromatography (silica gel, gradient elution).
- Crystallization Tips : Slow evaporation from ethanol/water mixtures yields high-quality crystals for XRD.
- Data Reproducibility : Cross-validate spectral data with published spirocyclic carbamates (e.g., CAS 392331-78-1 ) to ensure consistency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
